2,5-Dimethylmorpholine

Description

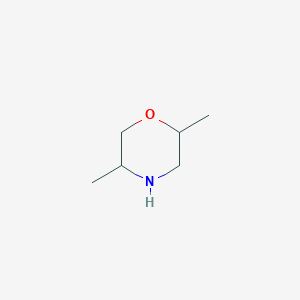

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSYMAMREDJAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333741 | |

| Record name | 2,5-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-56-9 | |

| Record name | 2,5-Dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 2,5-Dimethylmorpholine Scaffold

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylmorpholine

This compound is a heterocyclic compound featuring a six-membered morpholine ring substituted with methyl groups at the 2 and 5 positions.[1] This structural motif exists as two diastereomers: cis-2,5-dimethylmorpholine and trans-2,5-dimethylmorpholine, each of which is chiral and exists as a pair of enantiomers. This stereochemical complexity makes it a valuable scaffold in medicinal chemistry and drug development, where specific stereoisomers often exhibit markedly different pharmacological activities and pharmacokinetic profiles.[2][3] Beyond pharmaceuticals, it serves as a versatile solvent and a reagent in organic synthesis.[4]

This guide provides a detailed exploration of the core synthetic pathways to this compound, tailored for researchers and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles and strategic considerations that govern the choice of synthetic route, reaction conditions, and stereochemical control.

Pathway 1: Industrial-Scale Synthesis via Acid-Catalyzed Cyclodehydration

The most direct and economically viable route for the large-scale production of morpholines is the acid-catalyzed dehydration of dialkanolamines.[5] This method is analogous to the industrial synthesis of unsubstituted morpholine from diethanolamine and its substituted derivatives like 2,6-dimethylmorpholine from diisopropanolamine.[6][7][8][9] The synthesis of this compound follows the same fundamental principle, starting from the appropriately substituted dialkanolamine precursor.

Causality and Mechanism

The core of this transformation is an intramolecular double dehydration reaction. The mechanism proceeds through the following key stages:

-

Protonation: A strong acid, typically sulfuric acid, protonates one of the hydroxyl groups of the dialkanolamine precursor, converting it into a good leaving group (water).

-

Intramolecular Nucleophilic Substitution (SN2): The nitrogen atom acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group, displacing water and forming a substituted piperidine-3-ol intermediate.

-

Second Protonation and Dehydration: The remaining hydroxyl group is then protonated by the acid.

-

Ring Closure: The ring oxygen is formed via an intramolecular SN2 reaction where the first hydroxyl group (now deprotonated) attacks the carbon bearing the second leaving group, finalizing the morpholine ring structure.

The reaction temperature is a critical parameter. It must be high enough to drive the dehydration but not so high as to cause decomposition of the starting materials or products, which can lead to charring and the formation of colored by-products.[5]

Graphical Representation of the Cyclodehydration Pathway

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous substituted morpholines.[5][6]

-

Reactor Setup: A stirred-tank reactor equipped with a heating mantle, a temperature probe, and a distillation condenser is charged with concentrated (96-98%) sulfuric acid.

-

Precursor Addition: The precursor, N-(2-hydroxypropyl)-1-aminopropan-2-ol, is added slowly to the sulfuric acid while stirring and cooling to maintain the temperature below 80°C. The molar ratio of dialkanolamine to sulfuric acid is typically maintained between 1:1.5 and 1:2.0.[6]

-

Reaction: Once the addition is complete, the mixture is heated to 180-200°C. The reaction is monitored by the distillation of water, which is collected. The heating is continued for 3-5 hours until water evolution ceases.

-

Work-up: The reaction mixture is cooled and then carefully poured into a cooled, concentrated sodium hydroxide solution to neutralize the excess sulfuric acid and liberate the free amine. This step is highly exothermic and requires efficient cooling.

-

Isolation: The mixture will separate into two phases. The upper organic phase, containing the crude this compound, is separated.

-

Purification: The crude product is dried, typically by stirring with solid sodium hydroxide pellets, and then purified by fractional distillation under reduced pressure to yield the final product as a mixture of cis and trans isomers.

Data Summary

| Parameter | Value/Range | Rationale & Insights |

| Starting Material | N-(2-hydroxypropyl)-1-aminopropan-2-ol | The specific precursor required for the 2,5-substitution pattern. |

| Catalyst | Concentrated H₂SO₄ | Acts as both a catalyst and a dehydrating agent.[7] |

| Molar Ratio | 1.5 - 2.0 moles H₂SO₄ per mole of amine | Ensures complete protonation and drives the reaction to completion.[6] |

| Temperature | 180 - 200°C | Optimal range to promote dehydration while minimizing side reactions and charring.[5] |

| Reaction Time | 3 - 5 hours | Sufficient time for the two-step dehydration to complete, monitored by water removal. |

| Expected Yield | 80 - 95% | This pathway is highly efficient for morpholine synthesis.[6] |

| Isomer Ratio | Mixture of cis and trans | The high temperature and acidic conditions typically lead to a thermodynamic mixture. |

Pathway 2: Stereoselective Synthesis for Asymmetric Applications

For applications in drug development, controlling the stereochemistry is paramount. Stereoselective syntheses build the morpholine ring from chiral, non-racemic starting materials, allowing for the targeted production of a single diastereomer.

2a. Synthesis of trans-2,5-Dimethylmorpholine via Epoxide Opening

A robust strategy for synthesizing trans-2,5-disubstituted morpholines involves the reaction of an enantiopure epoxide with an enantiopure amino alcohol.[10][11] This method provides excellent control over the relative and absolute stereochemistry.

Causality and Mechanism:

The synthesis begins with the nucleophilic attack of an amino alcohol, such as L-alaninol ((S)-2-amino-1-propanol), on an epoxide, like (R)-propylene oxide. This SN2 reaction proceeds with inversion of configuration at the attacked epoxide carbon, establishing the initial 1,2-amino diol intermediate with a defined stereochemistry. The crucial step is the subsequent regioselective cyclization. To achieve this, the primary hydroxyl group is selectively activated (e.g., as a tosylate), and the morpholine ring is closed by an intramolecular Williamson ether synthesis, where the secondary hydroxyl group acts as the nucleophile.

Graphical Representation of trans-Isomer Synthesis

Experimental Protocol: Synthesis of trans-(2R,5S)-2,5-Dimethylmorpholine

-

Epoxide Opening: (S)-2-amino-1-propanol (L-alaninol) is reacted with (R)-propylene oxide in a suitable solvent like methanol at room temperature to yield the amino diol adduct.[11]

-

Nitrogen Protection: The secondary amine of the resulting diol is protected, for example, as a nosyl (Ns) or Boc derivative, to prevent it from interfering in the subsequent step.

-

Selective Hydroxyl Activation: The primary hydroxyl group is selectively activated, typically by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. This forms a tosylate, an excellent leaving group.

-

Cyclization: The protected and activated intermediate is treated with a base (e.g., sodium hydride) to deprotonate the secondary hydroxyl group, which then acts as a nucleophile to displace the tosylate in an intramolecular SN2 reaction, forming the morpholine ring.

-

Deprotection: The nitrogen protecting group is removed under appropriate conditions (e.g., thiophenol/K₂CO₃ for a nosyl group) to yield the final trans-2,5-dimethylmorpholine product.[11]

2b. Synthesis of cis-2,5-Dimethylmorpholine via De-epimerization

The synthesis of the cis isomer can be more challenging. One effective, albeit multi-step, approach involves creating a morpholin-3-one intermediate and then using a de-epimerization strategy to set the desired cis stereochemistry.[12]

Causality and Mechanism:

This route starts with an enantiopure amino alcohol, which is first reacted with an α-haloacetate (e.g., ethyl chloroacetate) to form an ester. Intramolecular cyclization then yields a morpholin-3-one. A second substituent can be introduced at the 5-position via alkylation. This alkylation often proceeds with high diastereoselectivity, but may initially yield the undesired trans isomer. The key step is a base-catalyzed epimerization at the carbon alpha to the carbonyl group (C5). This process equilibrates the initially formed kinetic product to the more thermodynamically stable cis isomer, where the bulky substituent can adopt a pseudo-equatorial position. Finally, reduction of the amide carbonyl group furnishes the cis-morpholine.

Graphical Representation of cis-Isomer Synthesis

Conclusion

The synthesis of this compound can be approached from two distinct strategic standpoints. For large-scale, cost-effective production where stereochemistry is not a primary concern, the acid-catalyzed cyclodehydration of N-(2-hydroxypropyl)-1-aminopropan-2-ol is the method of choice, delivering high yields of an isomeric mixture. For applications in drug discovery and development, where precise stereochemical control is non-negotiable, multi-step sequences originating from chiral building blocks are required. The synthesis of the trans isomer is accessible through stereospecific epoxide opening, while the cis isomer can be obtained via a thermodynamically controlled de-epimerization of a morpholinone intermediate. The selection of a specific pathway is therefore a direct function of the intended application, balancing economic viability against the imperative of stereochemical purity.

References

Sources

- 1. This compound | C6H13NO | CID 517880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 106-56-9: this compound | CymitQuimica [cymitquimica.com]

- 5. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 6. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 7. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]

- 8. Diisopropanolamine | C6H15NO2 | CID 8086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dow.com [dow.com]

- 10. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - Lookchem [lookchem.com]

- 12. researchgate.net [researchgate.net]

Introduction: Unveiling the Versatility of 2,5-Dimethylmorpholine

An In-depth Technical Guide to 2,5-Dimethylmorpholine for Scientific Professionals

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. As a substituted morpholine, it possesses the core attributes of a secondary amine and an ether, rendering it a versatile building block, a nucleophilic reagent, and a chiral scaffold. Its utility is further enhanced by the presence of two stereogenic centers, giving rise to distinct cis and trans diastereomers, each with unique properties and applications.

This guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physical and chemical properties, explore its stereochemical nuances, detail its synthesis and spectroscopic characterization, and illuminate its critical role in the development of modern therapeutics, supported by field-proven insights and authoritative references.

Molecular Structure and Stereoisomerism

The foundational structure of this compound features a six-membered morpholine ring with methyl groups at the C2 and C5 positions. The presence of two chiral centers at these positions gives rise to two diastereomeric forms: cis and trans. These, in turn, exist as pairs of enantiomers.

-

cis-2,5-Dimethylmorpholine: The methyl groups are on the same side of the morpholine ring. This configuration exists as a pair of enantiomers: (2R,5S)-2,5-dimethylmorpholine and (2S,5R)-2,5-dimethylmorpholine.

-

trans-2,5-Dimethylmorpholine: The methyl groups are on opposite sides of the ring. This configuration also exists as a pair of enantiomers: (2R,5R)-2,5-dimethylmorpholine and (2S,5S)-2,5-dimethylmorpholine.

The spatial arrangement of the methyl groups is not merely a structural curiosity; it profoundly influences the molecule's physical properties, reactivity, and, most critically, its interaction with biological targets.[1] In drug design, selecting the correct stereoisomer can be the difference between a potent therapeutic and an inactive or even harmful compound.[1]

Caption: Figure 1: Diastereomeric and enantiomeric forms of this compound.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor. It is soluble in water and various organic solvents, a property that enhances its versatility as a reagent and solvent in a wide range of reaction conditions. The secondary amine group imparts basicity to the molecule, allowing it to function as a proton acceptor and a nucleophile in chemical reactions.

The physical properties can vary slightly between the isomeric forms, a critical consideration for purification and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~145-146 °C (Isomeric Mixture) | [3] |

| ~147 °C (cis-2,6-isomer) | [4] | |

| ~151 °C (trans-(2R,5S)-isomer) | [5] | |

| Melting Point | -85 °C (cis-2,6-isomer) | [6][7] |

| Density | ~0.93 g/cm³ (cis-2,6-isomer) | [4][6] |

| Flash Point | 31 - 43 °C | [2][4] |

| pKa (Predicted) | 9.07 ± 0.60 | [8] |

| Solubility | Soluble in water and organic solvents |

Spectroscopic Characterization

For the research scientist, unambiguous structural confirmation is paramount. Spectroscopic methods provide the necessary tools for identifying this compound and distinguishing between its stereoisomers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H Stretch: A moderate, single peak around 3300-3350 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch: Strong, sharp peaks in the 2850-3000 cm⁻¹ region from the methyl and methylene groups.

-

C-O Stretch: A strong, distinct peak in the 1050-1150 cm⁻¹ region, indicative of the ether linkage.

-

N-H Bend: A medium-intensity peak around 1550-1650 cm⁻¹. The NIST Chemistry WebBook provides a reference spectrum for an isomeric mixture of this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for detailed structural elucidation and isomeric assignment. While specific, verified spectra for each isomer are not readily available in public databases, we can predict the key features based on the molecular structure.

-

¹H NMR: The spectrum will show signals for the methyl protons (a doublet, likely 1.0-1.3 ppm), the methine protons at C2 and C5 (a multiplet, shifted downfield to ~3.5-4.0 ppm due to the adjacent oxygen), the methylene protons on the ring adjacent to the nitrogen (multiplets, ~2.5-3.0 ppm), and the N-H proton (a broad singlet whose chemical shift is concentration-dependent). For the cis-isomer, higher symmetry may result in a simpler spectrum compared to the less symmetric trans-isomer.

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbons (~18-22 ppm), the methylene carbons (~50-55 ppm), and the methine carbons (C2 and C5) adjacent to the oxygen (~70-75 ppm). The number of signals will depend on the symmetry of the specific isomer. PubChem refers to a publication by B. Nilsson and S. Hernestam in Org. Magn. Resonance as a source for ¹³C NMR data.[2]

Synthesis and Handling

Experimental Protocol: Synthesis of cis-2,6-Dimethylmorpholine A common and effective method for synthesizing dimethylmorpholine, with a high proportion of the cis-isomer, is the acid-catalyzed cyclization of diisopropanolamine. This process involves the dehydration of the di-alcohol amine to form the morpholine ring. The following protocol is adapted from established patent literature.[9][10]

Caption: Figure 2: Acid-catalyzed cyclization of diisopropanolamine to form dimethylmorpholine.

Methodology:

-

Reaction Setup: Equip a reaction vessel suitable for heating with a mechanical stirrer, a dropping funnel, and a distillation apparatus.

-

Reagent Addition: Simultaneously and gradually add diisopropanolamine and concentrated (96-98%) sulfuric acid to the reaction vessel. A typical molar ratio is between 1:1.5 and 1:2.2 (amine:acid).[9] The addition should be controlled to allow the exothermic heat of mixing to raise the internal temperature to approximately 85-170°C.[10]

-

Cyclization: Once the addition is complete, heat the reaction mixture to 150-190°C for 3-5 hours.[9] During this period, water will be formed and should be distilled off to drive the reaction to completion.

-

Work-up: Cool the reaction mixture. Carefully neutralize the excess sulfuric acid by slowly adding a concentrated solution of sodium hydroxide. This step is highly exothermic and requires caution.

-

Isolation: The crude 2,6-dimethylmorpholine will separate as an organic layer. Separate the layers and dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate or potassium carbonate).

-

Purification: Purify the final product by fractional distillation to yield the dimethylmorpholine, which will be enriched in the cis-isomer (typically 78-84%).[9]

Safety and Handling: this compound is a flammable liquid and vapor.[2] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation or damage.[2][7] All handling should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Toxicology Data (cis-2,6-Dimethylmorpholine):

| Metric | Value | Species | Route | Source |

|---|---|---|---|---|

| LD₅₀ | 1270 mg/kg | Rat | Oral | [7] |

| LD₅₀ | 1000 - 2000 mg/kg | Rat | Dermal |[7] |

Reactivity and Applications in Drug Discovery

The true value of this compound for drug development professionals lies in its application as a chiral building block. Its stereochemically defined structure is incorporated into larger molecules to impart specific three-dimensional conformations, enhance binding affinity to biological targets, and improve pharmacokinetic properties such as solubility and brain penetration.[1]

Case Study: MLi-2, a Potent LRRK2 Inhibitor for Parkinson's Disease

A prominent example of its application is in the synthesis of MLi-2, a highly potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[11] Gain-of-function mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease, making LRRK2 a key therapeutic target.[11] MLi-2 incorporates a cis-(2R,6S)-2,6-dimethylmorpholinyl moiety, which is crucial for its high affinity (IC₅₀ = 0.76 nM) and selectivity.[8][12]

The synthesis of MLi-2 involves the nucleophilic aromatic substitution (SNAr) reaction between cis-2,6-dimethylmorpholine and a halogenated pyrimidine intermediate. The secondary amine of the morpholine acts as the nucleophile, displacing a leaving group on the electron-deficient pyrimidine ring.

Caption: Figure 3: SNAr reaction incorporating the dimethylmorpholine scaffold into the MLi-2 structure.

This specific application underscores the importance of stereochemistry; the cis-configuration is essential for orienting the rest of the molecule correctly within the LRRK2 kinase binding pocket, thereby achieving high potency and selectivity.[1] Beyond LRRK2 inhibitors, substituted morpholines are key components in the development of other CNS-active agents, including p38α MAP kinase inhibitors and 5-HT₄ receptor agonists and antagonists.

Conclusion

This compound is more than a simple heterocyclic amine; it is a sophisticated chemical tool with significant implications for advanced organic synthesis and pharmaceutical development. Its distinct stereoisomers, versatile reactivity, and favorable physicochemical properties make it a valuable scaffold for constructing complex, biologically active molecules. As demonstrated by its integral role in the potent LRRK2 inhibitor MLi-2, the strategic application of the this compound moiety continues to be a fruitful avenue for medicinal chemists aiming to address challenging therapeutic targets. A thorough understanding of its properties, as detailed in this guide, is essential for any researcher looking to leverage its full potential.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Morpholine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Knowledge UChicago. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

-

Fell, M. J., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry. [Link]

-

Chemsrc. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved January 6, 2026, from [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.

- Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.

-

LookChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Median lethal dose. Retrieved January 6, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 6, 2026, from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine.... Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization.... Retrieved January 6, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C6H13NO | CID 517880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. compoundchem.com [compoundchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. spectrabase.com [spectrabase.com]

2,5-Dimethylmorpholine CAS number and structure

An In-Depth Technical Guide to 2,5-Dimethylmorpholine: Structure, Properties, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with two methyl groups at the 2 and 5 positions.[1] As a chiral, substituted morpholine, it serves as a valuable building block in organic synthesis and holds significant interest for researchers in medicinal chemistry and drug development. The spatial arrangement of its methyl groups gives rise to distinct stereoisomers, each with unique properties and potential biological activities. The morpholine scaffold itself is a recognized pharmacophore, present in numerous therapeutic agents due to its favorable physicochemical properties that can enhance drug-like characteristics.[2]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the compound's stereoisomerism, physicochemical properties, synthesis strategies, spectroscopic characterization, and applications, with a focus on its relevance in modern chemical and pharmaceutical research.

Chemical Identity and Stereoisomerism

The core structure of this compound consists of a saturated six-membered ring containing an oxygen atom and a nitrogen atom at opposite positions. The presence of two stereocenters at the C2 and C5 positions results in the existence of two diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers.

-

Trans Isomers: The methyl groups are on opposite sides of the morpholine ring plane. This configuration includes the (2R,5R) and (2S,5S) enantiomers.

-

Cis Isomers: The methyl groups are on the same side of the morpholine ring plane. This configuration includes the (2R,5S) and (2S,5R) enantiomers.

The specific stereoisomer used is often critical in drug development, as biological targets like enzymes and receptors are chiral. For instance, in the development of mTOR inhibitors, the precise stereochemistry of the dimethylmorpholine moiety plays a crucial role in binding affinity and selectivity.[2]

Caption: Stereoisomers of this compound.

CAS Registry Numbers

The various forms of this compound are registered under different CAS numbers, which is critical for sourcing the correct material.

| Compound Name | CAS Number | Isomeric Form |

| This compound | 106-56-9 | Mixture of isomers or unspecified |

| trans-2,5-Dimethylmorpholine | 67804-27-7 | Racemic trans mixture |

| cis-2,5-Dimethylmorpholine | 68043-56-1 | Racemic cis mixture |

| (2S,5S)-2,5-Dimethylmorpholine | 1258277-12-1 | Enantiopure trans isomer |

| (2R,5S)-2,5-Dimethylmorpholine | 1130053-86-9 | Enantiopure cis isomer |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in experimental work, influencing solvent choice, reaction conditions, and purification methods. The compound is typically a colorless to pale yellow liquid with a characteristic amine-like odor.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [3][4] |

| Molecular Weight | 115.17 g/mol | [3][4][5] |

| Boiling Point | 145-151 °C | [4][6] |

| Density | ~0.862 g/cm³ | [6] |

| Flash Point | ~50.1 °C | [6] |

| pKa (Predicted) | 9.07 ± 0.60 | [6] |

| LogP | 0.712 | [6] |

| Appearance | Colorless to pale yellow liquid | [1][7] |

Synthesis and Mechanistic Considerations

The synthesis of substituted morpholines, including this compound, is most commonly achieved through the acid-catalyzed cyclodehydration of a corresponding dialkanolamine. For the related compound cis-2,6-dimethylmorpholine, a well-established industrial process involves the cyclization of diisopropanolamine in the presence of sulfuric acid.[8] A similar strategy can be envisioned for this compound, starting from the appropriate amino alcohol precursor.

The choice of catalyst and reaction conditions, such as temperature, is critical as it influences not only the reaction rate but also the diastereoselectivity (the ratio of cis to trans isomers). The mechanism involves the protonation of the hydroxyl groups by the acid, followed by intramolecular nucleophilic attack by the amine to form the morpholine ring, with the elimination of water.

General Experimental Protocol for Synthesis

While a specific, validated protocol for this compound is not detailed in the provided search results, a general procedure adapted from analogous syntheses is outlined below. This protocol serves as a conceptual framework.

-

Reaction Setup: A suitable dialkanolamine precursor is added to a reaction vessel equipped with a stirrer, thermometer, and condenser.

-

Catalyst Addition: A strong acid, such as sulfuric acid, is carefully added to the reaction mixture. This step is highly exothermic and may require cooling.

-

Cyclization: The mixture is heated to a temperature typically ranging from 150°C to 190°C to drive the dehydration and ring-closure reaction.[8]

-

Neutralization: After cooling, the reaction mixture is carefully neutralized with a strong base (e.g., NaOH) to quench the acid and liberate the free amine.

-

Extraction & Workup: The product is extracted from the aqueous mixture using an appropriate organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified, typically by fractional distillation, to yield the desired this compound. Isomer separation may require more advanced techniques like chromatography if a specific stereoisomer is desired.

Caption: General workflow for acid-catalyzed morpholine synthesis.

Spectroscopic Analysis and Characterization

Characterization of this compound relies on standard spectroscopic techniques to confirm its structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The NIST reference spectrum for this compound shows characteristic peaks corresponding to C-H stretching, N-H stretching (if not N-substituted), and the prominent C-O-C (ether) stretching vibrations.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the stereochemical arrangement of the methyl groups. The chemical shifts and coupling constants of the protons on the ring and the methyl groups differ between the cis and trans isomers. Published ¹³C NMR data exists and can be used as a reference for structural confirmation.[9]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, which should correspond to an exact mass of approximately 115.10 Da.[5]

Core Applications in Research and Drug Development

This compound and its derivatives are primarily utilized as intermediates and building blocks in organic synthesis and medicinal chemistry.[1]

-

Medicinal Chemistry: The morpholine ring is a privileged scaffold in drug design, often incorporated to improve properties like aqueous solubility, metabolic stability, and CNS penetration.[2] Chiral morpholines like the 2,5-dimethyl derivative are particularly valuable for creating stereochemically defined drug candidates. For example, morpholine-based thiazoles have been investigated as potent inhibitors of carbonic anhydrase II, an enzyme linked to various diseases.[10]

-

Asymmetric Synthesis: Chiral morpholines can act as chiral auxiliaries or ligands in asymmetric synthesis, helping to control the stereochemical outcome of a reaction. The fixed, chair-like conformation of the morpholine ring and the defined stereocenters can effectively direct the approach of reagents.[2]

-

Catalysis and Polymerization: Due to its basic nitrogen atom, this compound can function as a base catalyst in various organic reactions. It has also been explored as a mechanistic probe and component in polymerization processes.[1][11]

Safety, Handling, and Storage Protocols

This compound is a hazardous chemical and requires strict safety protocols. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5][9][12] It can cause severe skin burns and serious eye damage.[5]

Recommended Handling Procedures

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[13][14]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.[15]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[13]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

-

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. The storage area should be locked or accessible only to authorized personnel. Keep away from incompatible materials such as strong oxidizing agents and acids.[12][15] Some suppliers recommend refrigerated storage.[12][16]

References

-

NIST. Morpholine, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

-

LookChem. This compound.[Link]

-

Chemsrc. This compound | CAS#:106-56-9.[Link]

-

PubChem. This compound | C6H13NO | CID 517880. National Center for Biotechnology Information. [Link]

-

PubChem. (2S,5S)-2,5-dimethylmorpholine | C6H13NO | CID 641781. National Center for Biotechnology Information. [Link]

-

Redox. Safety Data Sheet: Morpholine.[Link]

- Google Patents.

-

PubMed Central. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.[Link]

Sources

- 1. CAS 106-56-9: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Morpholine, 2,5-dimethyl- [webbook.nist.gov]

- 5. (2S,5S)-2,5-dimethylmorpholine | C6H13NO | CID 641781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 9. This compound | C6H13NO | CID 517880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

- 12. This compound | CAS#:106-56-9 | Chemsrc [chemsrc.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

- 15. redox.com [redox.com]

- 16. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Spectral Analysis of 2,5-Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylmorpholine is a heterocyclic organic compound with the molecular formula C₆H₁₃NO. As a substituted morpholine, it finds applications in various fields, including as a building block in medicinal chemistry and as a component in the synthesis of agrochemicals. The presence of two stereocenters at the C2 and C5 positions gives rise to cis and trans diastereomers, each with distinct physical and chemical properties. A thorough understanding of the spectral characteristics of these isomers is paramount for their unambiguous identification, characterization, and utilization in research and development.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed to serve as a practical resource for scientists, enabling them to interpret spectral data, differentiate between isomers, and ensure the chemical integrity of their materials. The information presented herein is synthesized from established spectral databases and peer-reviewed literature, providing a foundation of expertise, authoritativeness, and trustworthiness.

Molecular Structure and Stereoisomerism

The fundamental structure of this compound consists of a six-membered morpholine ring with methyl groups at the 2 and 5 positions. The chair conformation is the most stable arrangement for the morpholine ring. The relative orientation of the two methyl groups determines the stereochemistry of the molecule, leading to the formation of cis and trans isomers.

Caption: Chair conformations of cis and trans-2,5-Dimethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound, including the stereochemical relationship between the methyl groups. Both ¹H and ¹³C NMR provide critical information for distinguishing between the cis and trans isomers.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound provides key insights into the carbon framework of the molecule. A seminal study by Nilsson and Hernestam in 1978 provided a detailed analysis of methylated morpholines, which serves as an authoritative reference for interpreting the spectra of the 2,5-dimethyl derivative. The chemical shifts are influenced by the substitution pattern and the stereochemistry.

| Carbon Atom | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) |

| C-2, C-5 | 72.8 | 72.8 |

| C-3, C-6 | 53.0 | 48.1 |

| CH₃ | 19.3 | 19.3 |

| Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. |

The differentiation between the cis and trans isomers is most evident in the chemical shifts of the C-3 and C-6 carbons. In the cis isomer, these carbons are equivalent due to the molecule's symmetry, resulting in a single signal. In the trans isomer, the different spatial arrangement of the methyl groups can lead to non-equivalence of C-3 and C-6, although in many cases, a single averaged signal is still observed due to rapid conformational changes. However, the upfield shift of the C-3 and C-6 carbons in the trans isomer compared to the cis isomer is a diagnostically significant feature.

¹H NMR Spectral Data

Expected ¹H NMR Spectral Features:

-

Methyl Protons (C-CH₃): A doublet in the upfield region (typically around 1.0-1.2 ppm) due to coupling with the adjacent methine proton.

-

Methine Protons (C2-H and C5-H): A multiplet in the region of 3.5-4.0 ppm, deshielded by the adjacent oxygen and nitrogen atoms. The exact chemical shift and multiplicity will depend on the coupling with the adjacent methylene and methyl protons.

-

Methylene Protons (C3-H and C6-H): Complex multiplets in the range of 2.0-3.0 ppm. The axial and equatorial protons will have different chemical shifts and coupling constants.

-

Amine Proton (N-H): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

The key to distinguishing between the cis and trans isomers lies in the analysis of the coupling constants and the through-space interactions observable in 2D NMR experiments like NOESY.

Caption: General workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H, C-N, C-O, and N-H bonds. The NIST WebBook provides a reference spectrum for this compound, which was recorded on a neat liquid sample.[2]

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3300 (broad) | N-H stretch | Secondary Amine |

| 2970-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| 1460-1440 | C-H bend | Aliphatic (CH₂, CH₃) |

| 1130-1080 | C-O stretch | Ether |

| 1100-1000 | C-N stretch | Aliphatic Amine |

The IR spectrum is useful for confirming the presence of the morpholine core structure but is generally less effective than NMR for distinguishing between the cis and trans isomers. The subtle differences in the vibrational modes of the two isomers may result in minor variations in the fingerprint region (below 1500 cm⁻¹), but these are often difficult to interpret without authentic reference spectra for both pure isomers.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

The molecular ion peak (M⁺˙) for this compound would be observed at an m/z of 115. The fragmentation is likely to proceed through several key pathways:

-

α-Cleavage: The most common fragmentation pathway for amines and ethers involves the cleavage of the bond adjacent to the heteroatom. For this compound, this would involve the loss of a methyl radical (CH₃˙) to form a stable iminium or oxonium ion at m/z 100.

-

Ring Cleavage: The morpholine ring can undergo fragmentation, leading to the formation of smaller, stable ions.

-

Loss of a Propylene Oxide Moiety: Cleavage of the C-O and C-C bonds could lead to the loss of a neutral propylene oxide molecule, resulting in a fragment ion.

Sources

Introduction: The Significance of Stereochemical Precision

An In-Depth Technical Guide to (2S,5S)-2,5-Dimethylmorpholine: Properties, Synthesis, and Applications

(2S,5S)-2,5-Dimethylmorpholine is a chiral heterocyclic compound that has emerged as a valuable building block in modern medicinal chemistry and asymmetric synthesis. As a cis-disubstituted morpholine, its rigid, chair-like conformation and the specific spatial orientation of its two methyl groups are crucial for its utility. The morpholine ring itself is a privileged scaffold in drug discovery, often incorporated to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties of a lead compound.[1] The stereochemistry of the substituents, however, is a critical determinant of biological activity.[1] The (2S,5S) enantiomer, in particular, is a key intermediate in the synthesis of various pharmacologically active agents, including potent kinase inhibitors.[1] This guide provides a comprehensive overview of its properties, state-of-the-art synthetic strategies, and the underlying principles that guide its application for researchers and drug development professionals.

PART 1: Physicochemical and Stereochemical Properties

A thorough understanding of the molecule's fundamental properties is essential for its effective use in synthesis and development.

Core Physicochemical Data

The key physical and computed properties of (2S,5S)-2,5-Dimethylmorpholine are summarized below. These parameters are critical for predicting its behavior in various solvent systems and its potential as a drug-like fragment.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [2][3] |

| Molecular Weight | 115.17 g/mol | [2][3] |

| CAS Number | 1258277-12-1 | [2][3] |

| Appearance | Liquid | [4][5] |

| IUPAC Name | (2S,5S)-2,5-dimethylmorpholine | [2] |

| SMILES | C[C@H]1CNC | [2] |

| Density | (Data not available) | |

| Boiling Point | 145-146 °C (for isomer mixture) | [6] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [3][7] |

| LogP (Computed) | 0.3832 | [3][7] |

| Hydrogen Bond Donors | 1 | [3][7] |

| Hydrogen Bond Acceptors | 2 | [3][7] |

The Criticality of Stereoisomerism

2,5-Dimethylmorpholine exists as four stereoisomers, comprising two enantiomeric pairs: the cis isomers ((2R,5R) and (2S,5S)) and the trans isomers ((2R,5S) and (2S,5R)). The relative orientation of the two methyl groups (on the same side or opposite sides of the ring) defines their diastereomeric relationship and dictates the three-dimensional shape of the molecule.[1] This structural difference profoundly impacts how these molecules interact with chiral biological targets like enzymes and receptors.[1] In many advanced pharmaceutical intermediates, the precise cis-(2S,5S) configuration is required for optimal binding affinity and selectivity.[1]

Caption: Conceptual workflow for asymmetric hydrogenation.

Representative Experimental Protocol (Conceptual): A protocol based on the principles of rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines. [8][9]

-

Catalyst Preparation: In a glovebox, a solution of the chiral bisphosphine ligand (e.g., (S)-SKP, 1.05 mol%) and a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) in a degassed solvent (e.g., THF) is stirred to form the active catalyst complex.

-

Rationale: The pre-formation of the active catalyst is crucial for ensuring reproducibility and high catalytic activity. The glovebox environment prevents catalyst degradation from oxygen or moisture.

-

-

Reaction Setup: The dehydromorpholine substrate (1.0 equiv) is dissolved in the chosen solvent and added to a high-pressure autoclave. The pre-formed catalyst solution is then transferred to the autoclave under an inert atmosphere.

-

Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 30-50 atm H₂). The reaction mixture is stirred vigorously at room temperature for a specified duration (e.g., 12-24 hours).

-

Rationale: High pressure increases the concentration of hydrogen in the solution, accelerating the reaction rate. Vigorous stirring ensures efficient mass transfer between the gas, liquid, and solid (if any) phases.

-

-

Workup and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the pure (2S,5S)-2,5-dimethylmorpholine.

-

Analysis: The enantiomeric excess (ee) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Rationale: Chiral chromatography is the standard method for separating enantiomers and quantifying the success of an asymmetric reaction. [1]

-

Strategy 2: Chiral Pool Synthesis

This classical approach leverages the readily available and inexpensive pool of naturally occurring chiral molecules, such as amino acids, to construct the target molecule. For (2S,5S)-2,5-dimethylmorpholine, (S)-alanine is an ideal starting material as it provides one of the required stereocenters.

Causality Behind the Method: The core logic is to transfer the pre-existing stereochemistry of the starting material to the final product through a series of stereoconservative reactions. This method is reliable but can be longer and less atom-economical than catalytic approaches. The challenge lies in introducing the second stereocenter with the correct relative (cis) and absolute (S) configuration.

Caption: Simplified workflow for a chiral pool synthesis approach.

Representative Experimental Protocol (Key Step: Reductive Amination & Cyclization): A conceptual protocol illustrating the formation of the morpholine ring from chiral precursors.

-

N-Alkylation: (S)-Alanine methyl ester is reacted with (S)-propylene oxide. The amine of alanine opens the epoxide, forming a secondary amino alcohol intermediate. This step sets both stereocenters with the correct absolute configuration.

-

Rationale: Using an enantiopure epoxide ensures the second stereocenter is introduced correctly. The ester protecting group on alanine prevents unwanted side reactions.

-

-

Cyclization: The resulting amino alcohol is heated, often in the presence of a catalyst or under conditions that promote dehydration, to induce intramolecular cyclization to form the corresponding morpholinone.

-

Rationale: This is a key ring-forming step. The proximity of the hydroxyl and ester/acid functionalities facilitates the intramolecular condensation.

-

-

Reduction: The morpholinone intermediate is then reduced to the final (2S,5S)-2,5-dimethylmorpholine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required to reduce the amide functionality.

-

Rationale: The choice of a strong reducing agent is necessary to fully reduce the stable amide bond within the morpholinone ring to the corresponding amine.

-

-

Purification: The final product is purified via distillation or column chromatography. A final acid-base extraction may be employed to remove any non-basic impurities.

PART 3: Purification, Characterization, and Safety

Purification

For mixtures of cis and trans isomers, purification can be challenging due to similar boiling points. A patented method involves the selective crystallization of the desired cis-isomer as a carboxylate salt. [10]The mixture is treated with a carboxylic acid (e.g., propionic acid) in a suitable solvent. The cis-2,6-dimethylmorpholine propionate salt crystallizes preferentially, and after filtration, the free base can be regenerated by treatment with a strong base like sodium hydroxide. [10]This principle can be adapted for the purification of this compound isomers.

Spectroscopic Characterization

Standard analytical techniques are used to confirm the structure and purity of the final compound.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the relative stereochemistry of the methyl groups.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as N-H and C-O-C stretches. [6]* Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula. [11]

Safety and Handling

(2S,5S)-2,5-Dimethylmorpholine is associated with significant hazards and must be handled with appropriate precautions in a laboratory setting. [2]

-

GHS Hazard Statements:

-

H226: Flammable liquid and vapor. [2] * H302: Harmful if swallowed. [2] * H314: Causes severe skin burns and eye damage. [2] * H335: May cause respiratory irritation. [2]* Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Store in a cool, dry, well-ventilated area away from ignition sources. [7]

-

References

-

(2S,5S)-2,5-dimethylmorpholine | C6H13NO | CID 641781. PubChem, National Center for Biotechnology Information. [Link]

-

This compound | C6H13NO | CID 517880. PubChem, National Center for Biotechnology Information. [Link]

-

Morpholine, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

-

(2r,5s)-2,5-Dimethyl-4-tosylmorpholine | C13H19NO3S. PubChem, National Center for Biotechnology Information. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Center for Biotechnology Information. [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Center for Biotechnology Information. [Link]

- CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.

- US4504363A - Preparation of cis-2,6-dimethylmorpholine.

-

Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. MDPI. [Link]

-

Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (2S,5S)-2,5-dimethylmorpholine | C6H13NO | CID 641781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. (2R,5S)-2,5-Dimethylmorpholine | CymitQuimica [cymitquimica.com]

- 6. Morpholine, 2,5-dimethyl- [webbook.nist.gov]

- 7. chemscene.com [chemscene.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 11. (2S,5S)-2,5-Dimethyl-morpholine 97% | CAS: 1258277-12-1 | AChemBlock [achemblock.com]

2,5-Dimethylmorpholine reaction mechanisms in organic synthesis

An In-Depth Technical Guide to the Reaction Mechanisms of 2,5-Dimethylmorpholine in Organic Synthesis

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its favorable physicochemical properties.[1] Among its derivatives, this compound stands out as a versatile and powerful tool in modern organic synthesis. Its utility extends from being a simple secondary amine to acting as a highly effective chiral auxiliary, enabling the stereocontrolled synthesis of complex molecules.[2][3] This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, with a particular focus on its application in asymmetric synthesis. We will dissect the formation and reactivity of its derived enamines, explain the principles of stereochemical control, and provide practical, field-proven protocols for researchers, scientists, and drug development professionals.

The Structural Basis of Reactivity: Cis and Trans Isomers

This compound exists as stereoisomers: a pair of enantiomers (trans-isomers) and a meso compound (cis-isomer).[4]

-

(2R,5R)- and (2S,5S)-2,5-Dimethylmorpholine: These are the chiral, C₂-symmetric trans isomers. Their enantiomerically pure forms are crucial for applications in asymmetric synthesis, where they serve as chiral auxiliaries.[5]

-

(2S,5R)-2,5-Dimethylmorpholine: This is the achiral cis (meso) isomer.[6]

The stereochemistry of the dimethylmorpholine moiety is a critical determinant of its function. In drug development, the specific spatial arrangement of the methyl groups can significantly impact how a molecule interacts with its biological target, influencing binding affinity and selectivity.[1] In synthesis, the fixed orientation of these methyl groups in the trans isomers provides the steric environment necessary to direct the outcome of stereoselective reactions.

The Core Mechanism: Enamine Formation and Reactivity

The foundational reaction of this compound with enolizable aldehydes or ketones is the formation of an enamine.[7] Enamines are powerful nucleophiles, serving as synthetic equivalents to enolates but with the advantages of being neutral and easier to prepare, often preventing the overreaction issues associated with enolates.[8]

Mechanism of Enamine Formation

The formation of an enamine is an acid-catalyzed condensation reaction that proceeds through an iminium ion intermediate.[7][9] The mechanism can be broken down into several key steps:

-

Nucleophilic Addition: The secondary amine (this compound) performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone.[10]

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate called a carbinolamine.[10]

-

Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[7]

-

Iminium Ion Formation: The lone pair on the nitrogen expels the water molecule, forming a resonance-stabilized iminium ion.[9]

-

Deprotonation: A base (often another molecule of the amine) removes a proton from the α-carbon, forming the C=C double bond of the enamine and regenerating the catalyst.[11]

This entire process is reversible, and the formation of the enamine is typically driven to completion by the removal of water from the reaction mixture.[7]

Caption: General workflow for acid-catalyzed enamine formation.

Reactivity of Enamines

The nitrogen atom in an enamine is a powerful π-donor, making the α-carbon of the original carbonyl compound highly nucleophilic.[7] This enhanced nucleophilicity allows enamines to readily react with a range of electrophiles.

-

Alkylation: Enamines undergo Sₙ2 reactions with reactive alkyl halides to form a new C-C bond at the α-carbon.[8][12]

-

Acylation: Reaction with acid halides yields β-dicarbonyl compounds after hydrolysis.[8]

-

Michael Addition: Enamines act as soft nucleophiles and can participate in conjugate additions to α,β-unsaturated carbonyl compounds.[7][8]

Asymmetric Synthesis: this compound as a Chiral Auxiliary

The true power of enantiomerically pure trans-2,5-dimethylmorpholine is realized when it is used as a chiral auxiliary. A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[13] After the desired transformation, the auxiliary is removed and can often be recovered.[2]

Mechanism of Stereoselective α-Alkylation

The asymmetric α-alkylation of a ketone is a classic application of this strategy.[3] The process relies on the C₂-symmetric structure of trans-2,5-dimethylmorpholine to create a sterically biased environment.

-

Chiral Enamine Formation: A prochiral ketone (e.g., cyclohexanone) reacts with an enantiopure auxiliary, such as (2S,5S)-2,5-dimethylmorpholine, to form a chiral enamine.

-

Diastereoselective Alkylation: The key to stereocontrol lies in this step. The methyl groups at the C2 and C5 positions of the morpholine ring create a highly constrained steric environment. One face of the enamine double bond is effectively blocked. Consequently, an incoming electrophile (e.g., methyl iodide) is forced to approach from the less hindered face. This directed attack results in the formation of one diastereomer of the resulting iminium salt in high excess.

-

Hydrolysis and Auxiliary Removal: The diastereomerically enriched iminium salt is hydrolyzed with aqueous acid to yield the enantiomerically enriched α-alkylated ketone.[8] The water-soluble chiral auxiliary is regenerated as its hydrochloride salt and can be recovered.

Caption: Logical workflow of asymmetric alkylation using a chiral auxiliary.

Data Presentation: Stereoselective Alkylation of Cyclohexanone

The effectiveness of this method is demonstrated by the high enantiomeric excess (ee) achieved for a variety of electrophiles.

| Entry | Electrophile (R-X) | Product (R-Cyclohexanone) | Yield (%) | ee (%) |

| 1 | CH₃I | 2-Methylcyclohexanone | 85 | >95 |

| 2 | CH₃CH₂I | 2-Ethylcyclohexanone | 82 | >95 |

| 3 | PhCH₂Br | 2-Benzylcyclohexanone | 90 | >97 |

| 4 | Allyl-Br | 2-Allylcyclohexanone | 78 | >95 |

Note: Data are representative values compiled from typical outcomes of Stork enamine alkylation using chiral auxiliaries.[8]

Experimental Protocol: Asymmetric Synthesis of (R)-2-Benzylcyclohexanone

This protocol provides a self-validating system for achieving high stereoselectivity.

Materials:

-

Cyclohexanone

-

(2S,5S)-2,5-Dimethylmorpholine

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene, anhydrous

-

Benzyl bromide (PhCH₂Br)

-

Acetonitrile (ACN), anhydrous

-

Hydrochloric acid (2M aq.)

-

Diethyl ether

-

Sodium bicarbonate (saturated aq. solution)

-

Brine

-

Magnesium sulfate, anhydrous

Workflow:

-

Step 1: Chiral Enamine Formation

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclohexanone (1.0 eq), (2S,5S)-2,5-dimethylmorpholine (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and anhydrous toluene.

-

Reflux the mixture for 12-18 hours, azeotropically removing water via the Dean-Stark trap.

-

Once the theoretical amount of water is collected, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the crude chiral enamine, which is used directly in the next step.

-

-

Step 2: Diastereoselective Alkylation

-

Dissolve the crude enamine in anhydrous acetonitrile and cool the solution to 0 °C in an ice bath.

-

Add benzyl bromide (1.1 eq) dropwise over 10 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours. The formation of the iminium salt may be observed as a precipitate.

-

-

Step 3: Hydrolysis and Product Isolation

-

Add 2M aqueous HCl to the reaction mixture and stir vigorously for 4 hours at room temperature to hydrolyze the iminium salt.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (R)-2-benzylcyclohexanone.

-

The aqueous layer, containing the protonated auxiliary, can be basified and extracted to recover the (2S,5S)-2,5-dimethylmorpholine.

-

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its fundamental ability to form nucleophilic enamines provides a reliable method for α-functionalization of carbonyl compounds. More importantly, the use of its enantiopure trans isomers as chiral auxiliaries offers a robust and highly predictable strategy for controlling stereochemistry. The steric directing effects of the C2 and C5 methyl groups enable the synthesis of valuable chiral building blocks with excellent enantioselectivity. This combination of straightforward reactivity and sophisticated stereochemical control ensures that this compound will continue to be a cornerstone reagent in academic research and the development of new pharmaceuticals.

References

-

Master Organic Chemistry. (2025, April 16). Enamines. [Link]

-

Wünsch, B., & Nerdinger, S. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic letters, 6(6), 953–956. [Link]

-

Chemistry Steps. Formation of Imines and Enamines. [Link]

-

Chemistry LibreTexts. (2023, January 22). Enamine Reactions. [Link]

-

Gualandi, A., et al. (2019). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 141(42), 16641–16650. [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

-

The Organic Chemistry Tutor. (2024, March 15). Imines and Enamines: Formation and Mechanism. YouTube. [Link]

-

Sahn, JJ., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS medicinal chemistry letters, 15(3), 390–396. [Link]

-

Sunway Pharm Ltd. This compound - CAS:106-56-9. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 517880, this compound. [Link]

-

Michael, J. P., & Cirillo, P. F. (2013). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical communications, 49(60), 6800–6802. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical science, 12(45), 15061–15066. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

CORA. (2023, April 24). Studies in Asymmetric and Heterocyclic Synthesis: I. Chiral Ketones II. Quinolones III. Trifluoromethylated Pyrones. [Link]

-

Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

-

Royal Society of Chemistry. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 641781, (2S,5S)-2,5-dimethylmorpholine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chirale Hilfsmittel [sigmaaldrich.com]

- 3. DSpace [cora.ucc.ie]

- 4. This compound | C6H13NO | CID 517880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S,5S)-2,5-dimethylmorpholine | C6H13NO | CID 641781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

The Role of 2,5-Dimethylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dimethylmorpholine as a robust and versatile chiral auxiliary in modern asymmetric synthesis. Chiral auxiliaries are essential tools that offer a reliable method for controlling stereochemistry during the formation of new chiral centers.[1][2] This document delves into the synthesis of enantiopure this compound, elucidates the mechanistic principles behind its remarkable stereodirecting ability, and presents its application in key carbon-carbon bond-forming reactions, including asymmetric alkylations, diastereoselective aldol reactions, and conjugate additions. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to offer both theoretical understanding and practical guidance for laboratory implementation. The guide concludes with a discussion on the advantages and limitations of this auxiliary, positioning it within the broader landscape of asymmetric synthesis strategies.

Introduction: The Principle of Chiral Auxiliaries

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often exclusive to a single enantiomer.[3] Asymmetric synthesis strategies are employed to achieve this goal, and among the most reliable and well-established methods is the use of a chiral auxiliary.[2][4]

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[1] This covalent modification creates a chiral environment, forcing subsequent reactions to proceed with a high degree of facial selectivity, thereby generating a new stereocenter in a predictable manner. The resulting product is a diastereomer, which can often be easily separated. The final step involves the cleavage of the auxiliary, which can ideally be recovered and reused, to release the desired enantiomerically enriched product.[5]

This compound: A Privileged Scaffold

The morpholine ring is a prominent structural motif in numerous biologically active compounds.[3] The introduction of methyl groups at the C2 and C5 positions creates a chiral scaffold with distinct stereoisomers. The cis- and trans-diastereomers of this compound, each existing as a pair of enantiomers ((2R,5R), (2S,5S) for trans and (2R,5S), (2S,5R) for cis), provide a rigid and well-defined three-dimensional structure that is ideal for inducing asymmetry.

The cis-isomer, in particular, has found widespread use as a chiral auxiliary. Its C₂-symmetric nature simplifies stereochemical analysis, and the two methyl groups effectively shield one face of the reactive intermediates derived from it.

Access to enantiomerically pure this compound is critical for its application. Chiral pool synthesis, which utilizes readily available chiral starting materials, is an effective strategy.[6] For instance, enantiopure amino acids like D- or L-alanine can serve as precursors.[6] Another common approach involves the reaction of enantiopure epoxides with amino alcohols, followed by a regioselective ring closure.[7] Asymmetric hydrogenation of dehydromorpholine precursors using chiral rhodium catalysts also provides an efficient, atom-economical route to various 2-substituted chiral morpholines.[8][9]

Applications in Asymmetric Synthesis

This compound is most commonly employed as an amide derivative, formed by acylation of the secondary amine. This amide can then be used to control stereochemistry in several key C-C bond-forming reactions.

The alkylation of enolates is a fundamental method for constructing carbon-carbon bonds. By using an amide derived from this compound, this reaction can be rendered highly diastereoselective.

Mechanism of Stereocontrol: The process begins with the acylation of (2S,5S)-dimethylmorpholine to form the corresponding amide. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a conformationally rigid Z-enolate, which is chelated to the lithium cation. The methyl groups at the C2 and C5 positions of the morpholine ring effectively block the top face (Re-face) of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom face (Si-face), leading to the formation of a single diastereomer.[1][10]

Quantitative Data Summary: Asymmetric Alkylation

| Entry | Electrophile (R-X) | Product R Group | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | Benzyl | 95 | >98:2 |

| 2 | Iodomethane | Methyl | 92 | >98:2 |

| 3 | Allyl iodide | Allyl | 89 | 97:3 |

| 4 | Ethyl iodide | Ethyl | 94 | >98:2 |

Note: Data are representative and synthesized from typical outcomes reported in the literature for similar auxiliaries like Evans oxazolidinones.[1][4]

Experimental Protocol: Asymmetric Benzylation

-

Amide Formation: To a solution of (2S,5S)-dimethylmorpholine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq). Stir the reaction for 2 hours at room temperature. Wash the mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the propionyl amide.

-

Alkylation: Dissolve the amide (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise and stir for 30 minutes to form the enolate.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir the reaction at -78 °C for 4 hours.

-

Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the benzylated product.

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of C-C bond formation. When mediated by a this compound amide, two new stereocenters can be created with high levels of diastereoselectivity.[11][12]

Mechanism of Stereocontrol: Similar to alkylation, the reaction proceeds through a chelated Z-enolate, typically a boron enolate formed using reagents like dibutylboron triflate (Bu₂BOTf).[10] This enolate reacts with an aldehyde via a closed, six-membered Zimmerman-Traxler transition state. The substituents on the chiral auxiliary and the aldehyde orient themselves to minimize steric interactions, leading to a highly ordered arrangement. The auxiliary's methyl groups block one face, directing the aldehyde to approach from the opposite side and resulting in the preferential formation of the syn-aldol adduct.[1][13]

Quantitative Data Summary: Diastereoselective Aldol Reaction

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | syn-adduct | 88 | >99:1 |

| 2 | Benzaldehyde | syn-adduct | 91 | 98:2 |

| 3 | Propionaldehyde | syn-adduct | 85 | 97:3 |